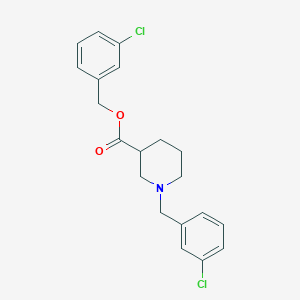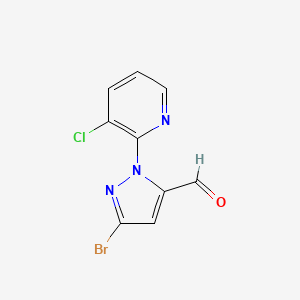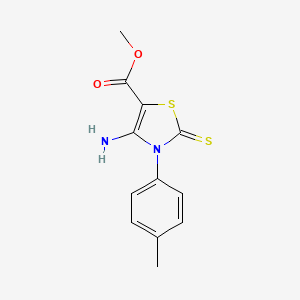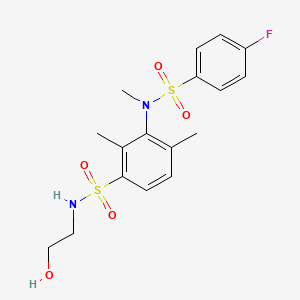![molecular formula C14H15N3OS2 B2744836 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide CAS No. 361481-99-4](/img/structure/B2744836.png)
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .
Mode of Action
This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
By disrupting ftsz polymerization, the compound likely affects the bacterial cell division pathway .
Result of Action
The result of the compound’s action is likely bactericidal activity, as suggested by studies on similar thiazole-quinolinium derivatives . These compounds have been shown to possess potent bactericidal activity against both Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and can be optimized for specific applications.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly advantageous for industrial applications due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include chloroacetyl chloride, aromatic aldehydes, and piperidine catalysts . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Wissenschaftliche Forschungsanwendungen
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antioxidant, and anticancer properties . Additionally, these compounds have applications in the development of fluorescent probes and organic light-emitting diodes (OLEDs) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide include other benzothiazole derivatives such as 2-arylbenzothiazoles and thiazolopyridines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of a thiazole and benzothiazole ring system, which enhances its stability and biological activity . This structural feature makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-9-6-7-10-12(13(9)20-14)15-8(2)19-10/h6-7H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAKXBUTGRMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)

![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744762.png)



![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)


![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

